Solvent-Dependent Coordination Divergence: Conventional N,S-Chelate vs. Desulfurization to Fluorescent Diaminocarbene Complex
The reaction of N,N'-bis(3-methyl-2-pyridinyl)thiourea (1) with [PtCl₂(dmso)₂] produces entirely different products depending on solvent choice [1]. In aprotic dichloromethane, a poorly soluble, non-fluorescing N,S-chelated complex [PtCl₂(1)] (2) forms, with the ligand retaining its intact thiourea scaffold (C=S bond length 170.3 pm by X-ray crystallography) [1]. In contrast, the same reaction in protic methanol proceeds via complete desulfurization to yield a fluorescing cationic diaminocarbene–platinum(II) complex (3), in which the original thiourea carbon has been converted to a carbene center with a Pt–C bond length of 187.0 pm and an N1–C1–N3 angle of 121.7°, characteristic of an sp²-hybridized acyclic diaminocarbene [1]. For the comparator ligand N,N′-bis(2-pyridyl)thiourea (H₂BPT), reaction with Pt²⁺ under similar conditions yields exclusively conventional chelate complexes [Pt(HBPT)₂] with retention of the thiourea C=S moiety; no desulfurization or carbene formation is reported [2]. This represents a qualitative and functionally significant divergence: the target compound is a pro-ligand capable of in situ carbene generation, whereas the comparator functions solely as a conventional thiourea donor.
| Evidence Dimension | Reaction outcome with [PtCl₂(dmso)₂] — product identity and thiourea scaffold integrity |
|---|---|
| Target Compound Data | In CH₂Cl₂: conventional N,S-chelate [PtCl₂(1)], C=S bond 170.3 pm, non-fluorescent. In CH₃OH: desulfurization to ADC-Pt(II) complex (3), Pt–C 187.0 pm, N1–C1–N3 121.7°, λₑₘ 503/531 nm |
| Comparator Or Baseline | N,N′-Bis(2-pyridyl)thiourea (H₂BPT): forms [Pt(HBPT)₂] with retention of intact thiourea; no desulfurization or carbene formation observed |
| Quantified Difference | Target: bifurcated reactivity (chelate vs. carbene) depending on solvent. Comparator: single-mode reactivity (chelate only). Carbene Pt–C bond (187.0 pm) is shorter than typical NHC Pt–C bonds (190–200 pm) |
| Conditions | Reaction of ligand with [PtCl₂(dmso)₂] in CH₂Cl₂ vs. CH₃OH; product characterization by single-crystal X-ray diffraction, ESI-MS, ¹H/¹³C NMR, UV-Vis, fluorescence spectroscopy |
Why This Matters
For research groups procuring a thiourea pro-ligand for organometallic synthesis, this compound uniquely provides access to both conventional N,S-coordination chemistry and ADC–metal complex formation from a single precursor, eliminating the need to source separate ligand classes.
- [1] Bulak, E.; Dogan, I.; Varnali, T.; Schwederski, B.; Erol Gunal, S.; Lönnecke, P.; Bubrin, M.; Kaim, W. An Acyclic Diaminocarbene Complex of Platinum Formed by Desulfurization of 1,3-Bis(3-methylpyridin-2-yl)thiourea. Eur. J. Inorg. Chem. 2021, 2021 (24), 2425–2432. https://doi.org/10.1002/ejic.202100277. View Source
- [2] El-Ayaan, U. Pt(II), Pd(II) and UO₂(II) Complexes of N,N′-Bis(2-pyridyl)thiourea; Structural, Thermal and Biological Studies. J. Mol. Struct. 2011, 998 (1), 11–19. https://doi.org/10.1016/j.molstruc.2011.04.024. View Source
